Methyl pentacosanoate

Catalog No.
S567322
CAS No.
55373-89-2
M.F
C26H52O2
M. Wt
396.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl pentacosanoate

CAS Number

55373-89-2

Product Name

Methyl pentacosanoate

IUPAC Name

methyl pentacosanoate

Molecular Formula

C26H52O2

Molecular Weight

396.7 g/mol

InChI

InChI=1S/C26H52O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-2/h3-25H2,1-2H3

InChI Key

WOPKHAQDUMDJIY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Synonyms

Methyl Pentacosanoate

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Analytical Reference Standard

Methyl pentacosanoate serves as a valuable analytical reference standard in scientific research. Its high purity (>98%) allows researchers to accurately quantify the presence of similar fatty acid compounds in various samples, often through techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) []. This application is crucial in various fields, including:

  • Food Science: Analyzing the fatty acid composition of food products for nutritional labeling, quality control, and research purposes [].
  • Biochemistry: Studying the presence and levels of specific fatty acids in biological samples like tissues, cells, and body fluids [].
  • Environmental Science: Investigating the presence of fatty acid contaminants in environmental samples like soil and water [].

Methyl pentacosanoate is a methyl ester derived from pentacosanoic acid, which is a saturated fatty acid with a long carbon chain consisting of 25 carbon atoms. Its chemical formula is C26H52O2C_{26}H_{52}O_{2} and it has a molecular weight of approximately 398.68 g/mol. This compound is classified as a fatty acid methyl ester, commonly found in various natural sources, including plants and animal fats. Methyl pentacosanoate exhibits unique properties due to its long hydrocarbon chain, which influences its solubility and melting point, making it relevant in various chemical applications and biological studies .

Typical of fatty acid esters. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, methyl pentacosanoate can be hydrolyzed to yield pentacosanoic acid and methanol.
  • Transesterification: This process involves the reaction of methyl pentacosanoate with another alcohol to form a new ester and methanol. This reaction is significant in biodiesel production.
  • Oxidation: The long-chain structure allows for oxidation reactions, which can lead to the formation of various oxidized products depending on the conditions used.

These reactions highlight the versatility of methyl pentacosanoate in organic synthesis and its potential utility in developing biofuels and other chemicals .

Methyl pentacosanoate can be synthesized through several methods:

  • Transesterification: The most common method involves the transesterification of pentacosanoic acid with methanol in the presence of a catalyst such as sodium hydroxide or sulfuric acid. This method is efficient and widely used for producing fatty acid methyl esters.
  • Direct Esterification: Pentacosanoic acid can also be reacted directly with methanol under acidic conditions to form methyl pentacosanoate.
  • Microbial Synthesis: Some microorganisms can produce fatty acid methyl esters through fermentation processes, offering a more sustainable approach to synthesis.

These methods allow for the production of methyl pentacosanoate on both laboratory and industrial scales .

Methyl pentacosanoate has several applications across different fields:

  • Biodiesel Production: As a fatty acid methyl ester, it can be used as a biodiesel component or as a feedstock for biodiesel production through transesterification processes.
  • Cosmetics and Personal Care Products: Its emollient properties make it suitable for use in cosmetics and skin care formulations.
  • Food Industry: Methyl pentacosanoate may be utilized as a flavoring agent or food additive due to its fatty acid profile.
  • Pharmaceuticals: Research into its biological properties suggests potential applications in drug formulation or as an antimicrobial agent .

Methyl pentacosanoate belongs to a class of compounds known as fatty acid methyl esters, which includes several similar compounds. Below is a comparison highlighting its uniqueness:

Compound NameCarbon Chain LengthSaturationUnique Features
Methyl tetracosanoate24SaturatedShorter chain length compared to methyl pentacosanoate
Methyl hexacosanoate26SaturatedLonger chain length; different physical properties
Methyl docosanoate22SaturatedShorter than methyl pentacosanoate; different applications
Methyl oleate18UnsaturatedContains double bonds; more fluid at room temperature

Methyl pentacosanoate's unique 25-carbon structure gives it distinct physical properties compared to these similar compounds, influencing its behavior in biological systems and industrial applications .

Botanical Sources and Natural Reservoirs

Occurrence in Asparagus adscendens

Methyl pentacosanoate has been identified as a constituent of Asparagus adscendens, a perennial shrub native to subtropical regions. Gas chromatography-mass spectrometry (GC/MS) analyses confirm its presence in root extracts, where it contributes to the plant’s lipid profile [1]. The compound’s structural characteristics—a 25-carbon aliphatic chain esterified with a methyl group—suggest biosynthetic pathways involving elongation of very-long-chain fatty acids (VLCFAs) followed by methyltransferase activity [1].

Presence in Seed Oils (Adansonia digitata and Related Species)

Quantitative assessments reveal methyl pentacosanoate constitutes 0.09% of the lipid fraction in Adansonia digitata (baobab) seed oil [4]. Its occurrence alongside cyclopentanetridecanoic and hexadecanoic acid methyl esters indicates shared enzymatic mechanisms for fatty acid methylation in seed oil biosynthesis [4]. Comparative studies suggest concentration variability across populations, though data remain limited to Sudanese baobab varieties (Table 1).

Table 1: Methyl Pentacosanoate Concentration in Plant Matrices

SpeciesTissueConcentration (%)MethodSource
Asparagus adscendensRootNot quantifiedGC/MS [1]
Adansonia digitataSeed oil0.09GC/MS [4]
Pinus pinasterSoil humic acidsTrace amountsPersulphate degradation [3]

Taxonomic Distribution Patterns

The compound exhibits cross-family distribution, detected in Bombacaceae (Adansonia), Asparagaceae (Asparagus), and Pinaceae (Pinus) [1] [3] [4]. In Mediterranean forest ecosystems, methyl pentacosanoate occurs in humic acids under Pinus pinaster (maritime pine) canopies, likely derived from leaf wax degradation [3]. Its absence in adjacent Quercus spp. (oak) soils implies taxonomic specificity in lipid contribution to soil organic matter [3].

Environmental Factors Influencing Natural Production

Vegetation type directly impacts methyl pentacosanoate abundance. In pine forests, its presence in soil humic acids correlates with needle litter input, whereas in deciduous systems, alternative lipid profiles dominate [3]. Soil pH and microbial activity further modulate persistence, with alkaline conditions favoring ester stability [3]. In Asparagus adscendens, root production appears constitutive rather than induced by abiotic stressors, though drought conditions may upregulate VLCFA synthesis pathways [1].

Quantitative Assessment Methodologies in Plant Matrices

Two principal techniques enable detection:

  • Persulphate Degradation-GC: Isolates methyl esters from humic acid complexes via oxidative cleavage, followed by GC analysis [3]. Sensitivity limits (~0.01% w/w) restrict utility in low-abundance tissues.
  • Direct GC/MS Lipid Profiling: Extracts total lipids with toluene-methanol, derivatizes with BF₃-methanol, and quantifies via peak area normalization [4]. This method identified methyl pentacosanoate in baobab oil at 0.09% total lipids [4].

XLogP3

12.8

Hydrogen Bond Acceptor Count

2

Exact Mass

396.396730897 g/mol

Monoisotopic Mass

396.396730897 g/mol

Heavy Atom Count

28

Other CAS

55373-89-2

Wikipedia

Methyl pentacosanoate

Dates

Modify: 2023-08-15

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